molecular formula C25H25N3O3 B3527060 N-(2H-13-BENZODIOXOL-5-YL)-4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBOXAMIDE

N-(2H-13-BENZODIOXOL-5-YL)-4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B3527060
M. Wt: 415.5 g/mol
InChI Key: ZQMGORUXZVLSOM-UHFFFAOYSA-N
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Description

N-(2H-13-BENZODIOXOL-5-YL)-4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

4-benzhydryl-N-(1,3-benzodioxol-5-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c29-25(26-21-11-12-22-23(17-21)31-18-30-22)28-15-13-27(14-16-28)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17,24H,13-16,18H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMGORUXZVLSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-13-BENZODIOXOL-5-YL)-4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives and diphenylmethyl piperazine. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the benzodioxole moiety.

    Amidation reactions: to form the carboxamide linkage.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale organic synthesis techniques, including:

    Batch reactors: for controlled reaction conditions.

    Continuous flow reactors: for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(2H-13-BENZODIOXOL-5-YL)-4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2H-13-BENZODIOXOL-5-YL)-4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBOXAMIDE has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-13-BENZODIOXOL-5-YL)-4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by:

    Binding to active sites: of enzymes, inhibiting their activity.

    Interacting with receptors: , altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-13-BENZODIOXOL-5-YL)-4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBOXAMIDE: can be compared with other piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities or chemical properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2H-13-BENZODIOXOL-5-YL)-4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBOXAMIDE
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N-(2H-13-BENZODIOXOL-5-YL)-4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBOXAMIDE

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